molecular formula C10H13NO3 B8026124 1-Ethoxy-2,6-dimethyl-4-nitrobenzene

1-Ethoxy-2,6-dimethyl-4-nitrobenzene

Cat. No. B8026124
M. Wt: 195.21 g/mol
InChI Key: SZCGXJFNMIHJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2,6-dimethyl-4-nitrobenzene is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Kinetics : The synthesis of ethoxy-4-nitrobenzene, a related compound, has been studied using phase-transfer catalysts under ultrasound irradiation, highlighting the potential application in nucleophilic substitution reactions and the role of ultrasound in synthesis processes (Wang & Rajendran, 2007).

  • Spectroscopy and Molecular Structure : Arylhydrazones of β-diketones, which include similar compounds, have been characterized by spectroscopy techniques. This research is significant for understanding the structural and electronic properties of these compounds (Kuźnik et al., 2012).

  • Electron Affinity Studies : The electron affinities of 2,6-dimethyl-4-substituted nitrobenzenes, which are structurally related, have been measured. This research is relevant for understanding the electronic characteristics and reactivity of these compounds (Mishima et al., 1993).

  • Electrochemical Studies : The electrochemical reduction of nitrobenzene and its derivatives has been investigated. These studies are important for understanding the redox behavior and potential applications in electrochemistry (Silvester et al., 2006).

  • Molecular Ordering and Interactions : Statistical analysis of molecular ordering of smectogenic compounds, including ethoxy nitrobenzene derivatives, provides insight into the intermolecular interactions and ordering in liquid crystals (Ojha, 2005).

  • Conductance and Acid-Base Equilibria : Studies on conductance behavior and acid-base equilibria of substituted pyridine N-oxides in nitrobenzene solutions provide information on the chemical behavior of these compounds in different environments (Barczyński & Szafran, 1994).

  • Degradation Studies : Research on the degradation kinetics of 2,6-dimethyl-aniline by hydroxyl radicals helps in understanding the environmental behavior and breakdown of these compounds (Boonrattanakij et al., 2009).

properties

IUPAC Name

2-ethoxy-1,3-dimethyl-5-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10-7(2)5-9(11(12)13)6-8(10)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGXJFNMIHJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 10 g (0.0598 mol) of 4-nitro-2,6-dimethylphenol, 16.5 g (0.1196 mol) of K2CO3 and 18.6 g (0.1196 mol) of ethyl iodide in 100 ml of acetonitrile was refluxed for 2.5 hours. The solid material was removed by hot filtration and was then washed with hot acetonitrile. The combined organic phase was evaporated and the resulting residue dissolved in ether. The ether phase was washed with water, dried (Na2SO4) and evaporated yielding 11.4 g (98%) of the product, M.p. 56° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

300 mmol (326 g) of caesium carbonate and 374 mmol (58.5 g) of ethyl iodide are added in succession to a solution of 149.5 mmol (25 g) of 2,6-dimethyl-4-nitrophenol in 1300 ml of acetonitrile. The whole is heated at reflux under an inert atmosphere for 15 hours. The reaction mixture is subsequently cooled and then filtered, and the filtrate is evaporated. The residue is dissolved in ethyl acetate and washed with water and then with 10% aqueous sodium chloride solution. The expected product is obtained by drying the organic phase and then concentrating.
Quantity
326 g
Type
reactant
Reaction Step One
Quantity
58.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxy-2,6-dimethyl-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Ethoxy-2,6-dimethyl-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Ethoxy-2,6-dimethyl-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Ethoxy-2,6-dimethyl-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Ethoxy-2,6-dimethyl-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Ethoxy-2,6-dimethyl-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.